
3-Nitrophenylguanidine Nitrate
Overview
Description
3-Nitrophenylguanidine Nitrate is a chemical compound with the molecular formula C7H8N4O2•HNO3 and a molecular weight of 243.18 g/mol . It is known for its applications in research and development, particularly in the field of enzyme kinase inhibition, which plays a crucial role in the regulation of cell growth and division .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrophenylguanidine Nitrate can be synthesized through the reaction of cyanamide with 3-nitroaniline hydrochloride . The reaction typically occurs at temperatures between 120°C and 140°C for about 15 minutes . Another method involves the use of guanidine nitrate and nitric acid, where guanidine nitrate is dissolved in fuming nitric acid and nitrous oxide is passed through the solution .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrophenylguanidine Nitrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Aminophenylguanidine derivatives.
Reduction: Aminophenylguanidine.
Substitution: Various substituted phenylguanidine derivatives.
Scientific Research Applications
3-Nitrophenylguanidine Nitrate is widely used in scientific research due to its ability to inhibit enzyme kinases. This makes it valuable in the study of cell growth and division, particularly in cancer research . It is also used in the preparation of N-thiazolpyrimidinyl-N-phenylamines, which are specific cyclin-dependent kinase inhibitors useful as antitumor agents .
In addition to its applications in chemistry and biology, this compound is used in the development of pharmaceuticals and as a biochemical for proteomics research .
Mechanism of Action
The mechanism of action of 3-Nitrophenylguanidine Nitrate involves the inhibition of enzyme kinases, which are crucial for the regulation of cell growth and division . By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and other rapidly dividing cells. The molecular targets include various kinases involved in cell cycle regulation and signal transduction pathways .
Comparison with Similar Compounds
Nitroguanidine: Used as a precursor for other nitroguanidine compounds and in pyrotechnics.
1-Methyl-3-nitroguanidine: Similar in structure but with a methyl group, used in explosives.
1-Methyl-3-nitroso-1-nitroguanidine: Another related compound used in analytical chemistry.
Uniqueness: 3-Nitrophenylguanidine Nitrate is unique due to its specific application in kinase inhibition and its role in cancer research. Its ability to inhibit cell growth and division makes it a valuable tool in the study of cancer and other diseases involving rapid cell proliferation .
Properties
IUPAC Name |
nitric acid;2-(3-nitrophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-2-1-3-6(4-5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYYPCNNGNGURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618266 | |
| Record name | Nitric acid--N''-(3-nitrophenyl)guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142992-99-2 | |
| Record name | Nitric acid--N''-(3-nitrophenyl)guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


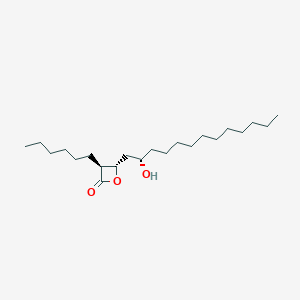

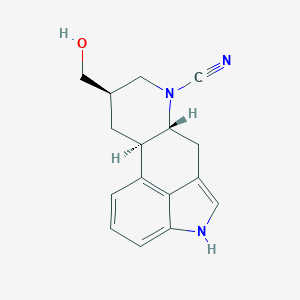

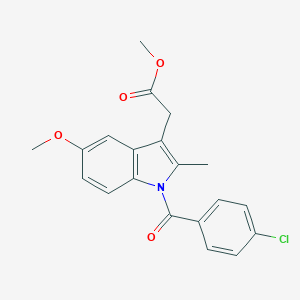
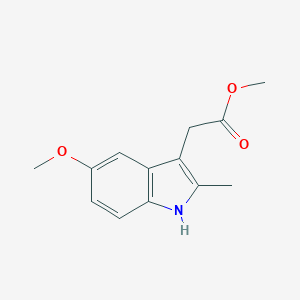

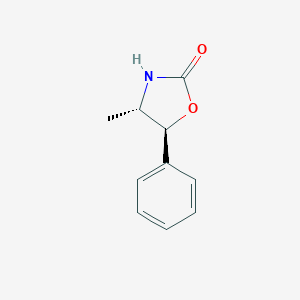
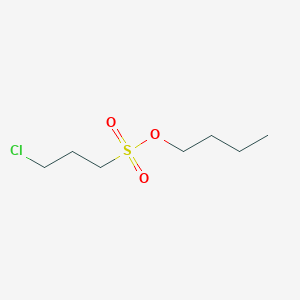
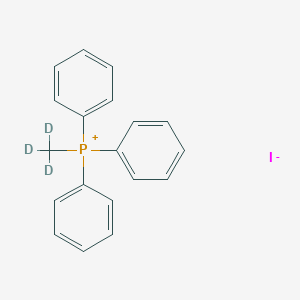
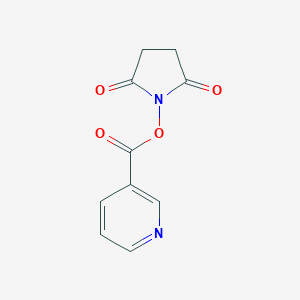
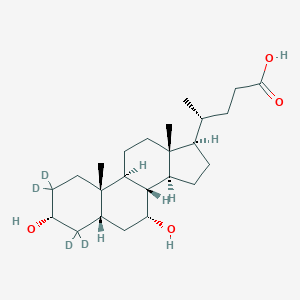
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)
![7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene](/img/structure/B28825.png)
